molecular formula C5H9I B058030 4-Iodo-2-methylbut-1-ene CAS No. 53750-52-0

4-Iodo-2-methylbut-1-ene

Cat. No.: B058030
CAS No.: 53750-52-0
M. Wt: 196.03 g/mol
InChI Key: WOMUECWVNKNZEP-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbut-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C5H9I and its molecular weight is 196.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of oxazoloquinolinium compounds: A study demonstrated the synthesis of a six-membered ring compound by reacting a prenyl derivative of a heterocycle with iodine, highlighting an electrophilic attack at the terminal carbon atom of the double bond (Vershinina, Kim, & Slepukhin, 2012).

  • Formation of fluorinated segments: Research into novel fluorinated compounds, which are essential in various industrial and pharmaceutical applications, was conducted starting from iodoperfluorobutyl-methylbut-3-yn-2-ol (Amato & Calas, 2003).

  • Preparation and reactions of perfluoro-2,3-dimethylbut-2-ene: The study explored a single-stage preparation method for this compound and its reactivity with nucleophiles, which is significant for understanding fluorinated compounds' chemical properties (Evans, Fields, Haszeldine, & Illingworth, 1973).

  • Aminocarbonylation reactions: A study investigated the aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters, which is important for synthesizing carboxamide derivatives, a class of compounds with numerous pharmaceutical applications (Müller et al., 2005).

  • Study of olefins' isomerization and exchange over metal catalysts: This research provided insights into the reaction mechanisms of various alkenes, including 2-methylbut-2-ene, which is crucial for understanding catalysis processes in industrial chemistry (Touroude & Gault, 1975).

Properties

IUPAC Name

4-iodo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMUECWVNKNZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437479
Record name 1-Butene, 4-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-52-0
Record name 4-Iodo-2-methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53750-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 4-iodo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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